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Compound of Interest

Compound Name: (2,5-Dibromophenyl)methanol

Cat. No.: B182277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (2,5-
Dibromophenyl)methanol (CAS No: 147034-01-3). Due to the absence of a complete,

publicly available experimental dataset for this specific compound, the following sections

present predicted data based on established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines

the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (2,5-
Dibromophenyl)methanol. These predictions are derived from the analysis of structurally

similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.60 d 1H Ar-H (H6)

~ 7.35 dd 1H Ar-H (H4)

~ 7.20 d 1H Ar-H (H3)

~ 4.70 s 2H -CH₂OH

~ 2.0-3.0 br s 1H -OH

Note: The chemical shift of the hydroxyl proton is variable and dependent on concentration and

temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~ 141 Ar-C (C1)

~ 134 Ar-CH (C6)

~ 131 Ar-CH (C4)

~ 130 Ar-CH (C3)

~ 123 Ar-C (C5)

~ 122 Ar-C (C2)

~ 64 -CH₂OH

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

~ 3400-3200 Strong, Broad O-H stretch (alcohol)

~ 3100-3000 Medium Aromatic C-H stretch

~ 1580, 1470 Medium-Strong Aromatic C=C stretch

~ 1050-1000 Strong C-O stretch (primary alcohol)

Below 800 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Relative Abundance Assignment

264/266/268 High [M]⁺ (Molecular ion)

185/187 High [M - Br]⁺

106 Medium [M - 2Br]⁺

77 Medium [C₆H₅]⁺

Note: The isotopic pattern for two bromine atoms (approximately 1:2:1 for M, M+2, M+4) would

be a key diagnostic feature.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-25 mg of (2,5-Dibromophenyl)methanol for ¹H NMR or 50-100 mg

for ¹³C NMR.[1]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b182277?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9655968/
https://www.aobchem.com/2-5-dibromophenyl-methanol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To ensure a homogeneous solution, the sample can be gently vortexed or sonicated.[2]

If any solid particles remain, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean 5 mm NMR tube.[3]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.[4]

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic

field.[2]

Shim the magnetic field to optimize its homogeneity and achieve high-resolution spectra.

[2]

Tune and match the probe to the nucleus being observed (¹H or ¹³C).[2]

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence,

spectral width, relaxation delay) and acquire the data.[2]

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (a few milligrams) of (2,5-Dibromophenyl)methanol in a volatile

solvent like methylene chloride or acetone.

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

Apply a drop of the solution to the surface of the salt plate.

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[5]
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Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically through a

direct insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in a high vacuum.

In the ion source, the gaseous molecules are bombarded with a high-energy electron

beam (typically 70 eV).[6] This process ejects an electron from the molecule, forming a

positively charged molecular ion ([M]⁺).[7]

The excess energy from electron impact often causes the molecular ion to fragment into

smaller, characteristic ions.

Mass Analysis and Detection:

The positively charged ions are accelerated by an electric field.[7]

The ions then travel through a mass analyzer (e.g., a quadrupole or a magnetic sector),

which separates them based on their mass-to-charge (m/z) ratio.[7]

A detector at the end of the mass analyzer records the abundance of each ion at a specific

m/z value.

The resulting data is plotted as a mass spectrum, showing the relative abundance of ions

as a function of their m/z ratio.[6]
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Visualizations
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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